

# Methyl 4-acetamidobenzoate CAS number and molecular weight.

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## Compound of Interest

Compound Name: Methyl 4-acetamidobenzoate

Cat. No.: B096746

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## In-Depth Technical Guide: Methyl 4-acetamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Methyl 4-acetamidobenzoate**, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential role in biological systems.

## Core Chemical Data

**Methyl 4-acetamidobenzoate** is a chemical compound with the following key identifiers and properties.

Property	Value
CAS Number	17012-22-5
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>3</sub>
Molecular Weight	193.20 g/mol
IUPAC Name	methyl 4-acetamidobenzoate
Synonyms	Methyl 4-(acetylamino)benzoate, N-Acetyl-p-aminobenzoic acid methyl ester
Appearance	White to off-white crystalline powder
Melting Point	145-149 °C
Solubility	Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.

## Synthesis of Methyl 4-acetamidobenzoate

A common and efficient method for the synthesis of **Methyl 4-acetamidobenzoate** is through the acetylation of Methyl 4-aminobenzoate. This reaction involves the introduction of an acetyl group onto the amino group of the starting material.

## Experimental Protocol: Acetylation of Methyl 4-aminobenzoate

Materials:

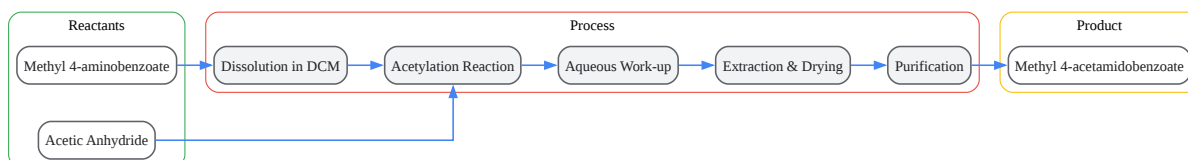
- Methyl 4-aminobenzoate
- Acetic anhydride
- Pyridine (optional, as a catalyst and acid scavenger)
- Dichloromethane (or other suitable aprotic solvent)
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Stirring and heating apparatus
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve Methyl 4-aminobenzoate in a suitable volume of dichloromethane.
- **Addition of Reagents:** To the stirred solution, add a slight molar excess of acetic anhydride. If desired, a catalytic amount of pyridine can be added to facilitate the reaction.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, the mixture is transferred to a separatory funnel. It is washed sequentially with water and a saturated solution of sodium bicarbonate to neutralize any excess acetic acid and anhydride.
- **Extraction and Drying:** The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and then filtered.
- **Purification:** The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude **Methyl 4-acetamidobenzoate** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

## Logical Workflow for Synthesis



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Caption: Workflow for the synthesis of **Methyl 4-acetamidobenzoate**.

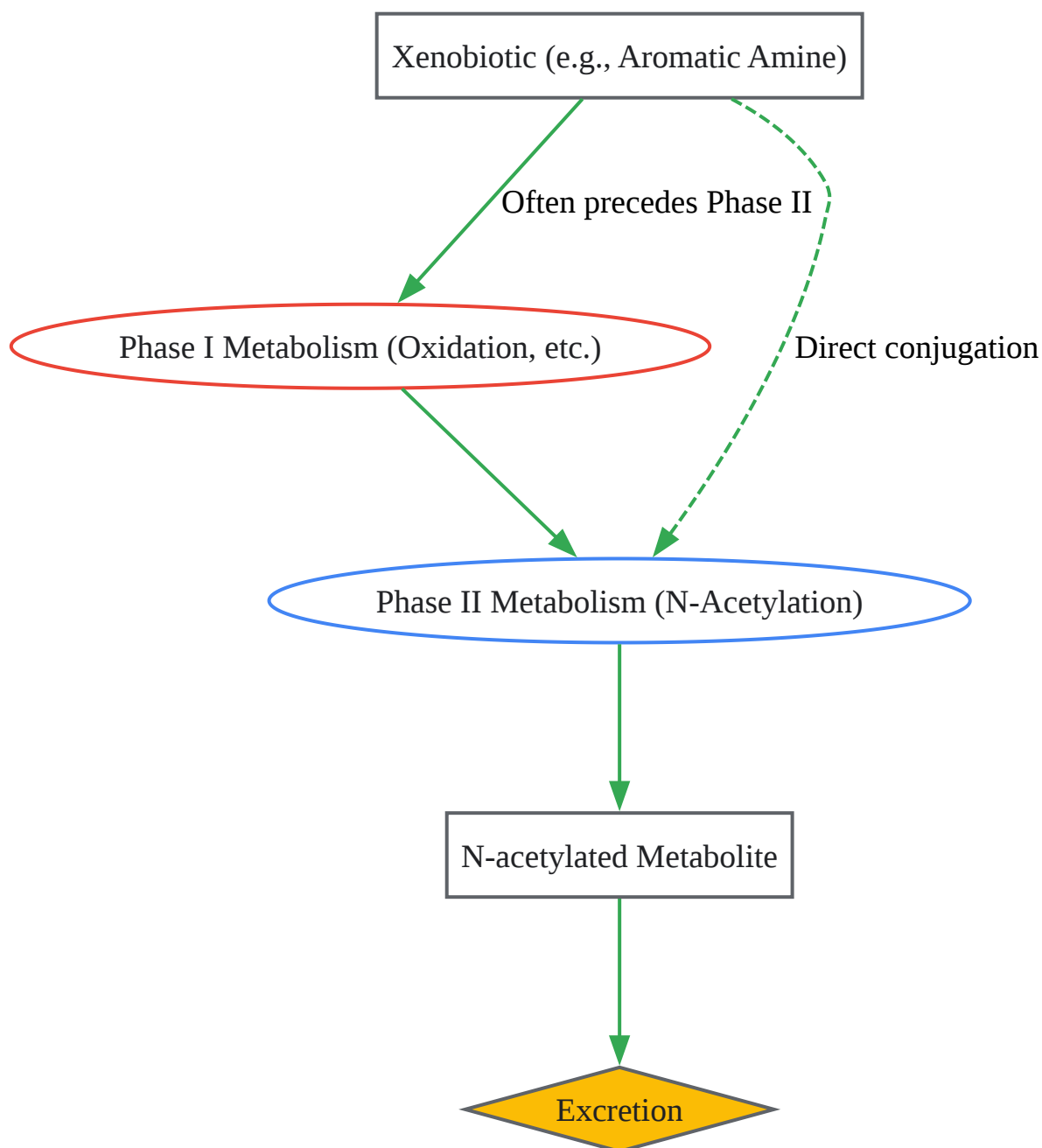
## Potential Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by **Methyl 4-acetamidobenzoate** are not extensively documented, its structure as an N-acetylated aromatic compound suggests its involvement in xenobiotic metabolism. N-acetylation is a crucial Phase II detoxification pathway in many organisms.

### Xenobiotic Metabolism via N-Acetylation

Xenobiotics, including drugs and other foreign compounds, undergo metabolic processes to facilitate their excretion from the body. N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes, is a key conjugation reaction in this process. This pathway generally leads to the detoxification of compounds by increasing their water solubility, which aids in their renal clearance.

The general pathway can be visualized as follows:



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Caption: Generalized pathway of xenobiotic metabolism involving N-acetylation.

In the context of drug development, understanding the N-acetylation profile of a compound is critical. The activity of NAT enzymes can vary significantly among individuals due to genetic polymorphisms, leading to "fast" and "slow" acetylator phenotypes. This variability can impact the efficacy and toxicity of a drug. For a compound like **Methyl 4-acetamidobenzoate**, it is

plausible that it could be a metabolite of a parent drug containing a 4-aminobenzoate moiety. Conversely, if administered directly, it may undergo further metabolism or excretion.

Professionals in drug development should consider the potential for N-acetylation to influence the pharmacokinetic and pharmacodynamic properties of new chemical entities with structures related to **Methyl 4-acetamidobenzoate**.

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